2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Catalog No.
S548392
CAS No.
684276-17-3
M.F
C15H19N3OS
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-on...

CAS Number

684276-17-3

Product Name

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

IUPAC Name

2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19)

InChI Key

QEAAIHDHSHTGMZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2

Solubility

Soluble in DMSO, not in water

Synonyms

L2286; L 2286; L-2286.

Canonical SMILES

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2

Isomeric SMILES

C1CCN(CC1)CCSC2=NC(=O)C3=CC=CC=C3N2

Description

The exact mass of the compound 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one is 289.12488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, also known as L-2286, is a novel compound that belongs to the quinazolinone family. Its molecular formula is C15H19N3OSC_{15}H_{19}N_{3}OS, and it features a piperidine moiety linked through a thioether to a quinazolinone structure. This compound has garnered attention due to its potential role as a poly (ADP-ribose) polymerase inhibitor, which is significant in the context of cancer therapy and myocardial protection during ischemia-reperfusion injury .

  • Oxidation: The compound can be oxidized under specific conditions, potentially leading to various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can also be reduced using agents like sodium borohydride or lithium aluminum hydride, forming reduced derivatives.
  • Substitution: L-2286 is capable of participating in substitution reactions with various nucleophiles or electrophiles, allowing for the formation of substituted derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

The biological activity of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one has been primarily studied in the context of its role as a poly (ADP-ribose) polymerase inhibitor. This inhibition is crucial as it interferes with DNA repair mechanisms in cancer cells, promoting cell death in rapidly dividing cells. Additionally, L-2286 exhibits protective effects against myocardial injury induced by ischemia-reperfusion, suggesting its potential therapeutic applications in cardiovascular diseases .

The synthesis of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one typically involves the following steps:

  • Formation of Quinazolinone Core: The initial step often includes the condensation of appropriate anthranilic acid derivatives with thio compounds under acidic or basic conditions.
  • Introduction of Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions involving piperidinyl ethyl thiol derivatives.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain the desired purity and yield .

L-2286 has potential applications in various fields:

  • Cancer Therapy: As a poly (ADP-ribose) polymerase inhibitor, it may be utilized in cancer treatment protocols to enhance the efficacy of existing therapies by preventing DNA repair in tumor cells.
  • Cardiovascular Protection: Its role in protecting against ischemia-reperfusion injury suggests applications in treating heart-related conditions, particularly during surgical procedures or heart attacks .

Interaction studies involving 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one have focused on its binding affinity and inhibition mechanisms related to poly (ADP-ribose) polymerase. Molecular docking studies indicate that L-2286 effectively binds to the active site of the enzyme, leading to significant inhibition of its activity. This interaction is critical for understanding how L-2286 can be optimized for therapeutic use against cancers that rely on efficient DNA repair mechanisms .

Several compounds share structural similarities with 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(methylthio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-oneContains a methylthio group and a trimethoxybenzyl moietyExhibits different biological activities related to antitumor properties
2-(2-morpholinoethyl)thioquinazolin-4(3H)-oneMorpholino group instead of piperidinePotentially different pharmacokinetic profiles
2-(pyrrolidinyl)quinazolin-4(3H)-onePyrrolidine ring instead of piperidineDifferent interaction dynamics with biological targets

These compounds illustrate the diversity within the quinazolinone class while highlighting the unique structural features and potential applications of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one. Each compound's unique substituents contribute to distinct biological activities and therapeutic potentials, making them valuable for further research and development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.12488341 g/mol

Monoisotopic Mass

289.12488341 g/mol

Heavy Atom Count

20

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AH677T32NW

Dates

Modify: 2024-02-18
1: Bartha E, Solti I, Szabo A, Olah G, Magyar K, Szabados E, Kalai T, Hideg K, Toth K, Gero D, Szabo C, Sumegi B, Halmosi R. Regulation of kinase cascade activation and heat shock protein expression by poly(ADP-ribose) polymerase inhibition in doxorubicin-induced heart failure. J Cardiovasc Pharmacol. 2011 Oct;58(4):380-91. doi: 10.1097/FJC.0b013e318225c21e. PubMed PMID: 21697725.
2: Kövesdi E, Bukovics P, Besson V, Nyirádi J, Lückl J, Pál J, Sümegi B, Dóczi T, Hernádi I, Büki A. A novel PARP inhibitor L-2286 in a rat model of impact acceleration head injury: An immunohistochemical and behavioral study. Int J Mol Sci. 2010 Mar 26;11(4):1253-68. doi: 10.3390/ijms11041253. PubMed PMID: 20480019; PubMed Central PMCID: PMC2871115.
3: Bartha E, Solti I, Kereskai L, Lantos J, Plozer E, Magyar K, Szabados E, Kálai T, Hideg K, Halmosi R, Sumegi B, Toth K. PARP inhibition delays transition of hypertensive cardiopathy to heart failure in spontaneously hypertensive rats. Cardiovasc Res. 2009 Aug 1;83(3):501-10. doi: 10.1093/cvr/cvp144. Epub 2009 May 14. PubMed PMID: 19443425.
4: Bartha E, Kiss GN, Kalman E, Kulcsár G, Kálai T, Hideg K, Habon T, Sumegi B, Toth K, Halmosi R. Effect of L-2286, a poly(ADP-ribose)polymerase inhibitor and enalapril on myocardial remodeling and heart failure. J Cardiovasc Pharmacol. 2008 Sep;52(3):253-61. doi: 10.1097/FJC.0b013e3181855cef. PubMed PMID: 18806606.
5: Palfi A, Toth A, Hanto K, Deres P, Szabados E, Szereday Z, Kulcsar G, Kalai T, Hideg K, Gallyas F Jr, Sumegi B, Toth K, Halmosi R. PARP inhibition prevents postinfarction myocardial remodeling and heart failure via the protein kinase C/glycogen synthase kinase-3beta pathway. J Mol Cell Cardiol. 2006 Jul;41(1):149-59. Epub 2006 May 23. PubMed PMID: 16716347.
6: Pálfi A, Tóth A, Kulcsár G, Hantó K, Deres P, Bartha E, Halmosi R, Szabados E, Czopf L, Kálai T, Hideg K, Sümegi B, Tóth K. The role of Akt and mitogen-activated protein kinase systems in the protective effect of poly(ADP-ribose) polymerase inhibition in Langendorff perfused and in isoproterenol-damaged rat hearts. J Pharmacol Exp Ther. 2005 Oct;315(1):273-82. Epub 2005 Jun 10. PubMed PMID: 15951400.

Explore Compound Types